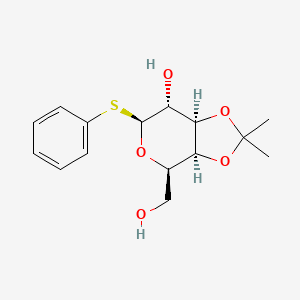

2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Descripción general

Descripción

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

A regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases such as t-BuOK . Subsequent quenching with strong acids such as TFA is essential to achieve good yields .Molecular Structure Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The compound 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is an example of heterocyclic chemistry's vast potential for creating compounds with diverse applications. Its structure is conducive to synthesis in various heterocyclic compounds like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of such compounds under mild conditions enables the generation of versatile dyes from a range of precursors, highlighting the compound's significance in synthetic chemistry and potential applications in dye manufacturing and materials science (Gomaa & Ali, 2020).

Flavor Compound Production in Foods

In the food industry, branched aldehydes derived from amino acids are crucial for imparting specific flavors. Research on this compound can contribute to understanding the metabolic pathways for aldehyde formation, thereby enabling controlled flavor development in various food products. This knowledge is essential for enhancing or modifying flavors in both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Environmental Contaminant Studies

The study of parabens, including their fate and behavior in aquatic environments, is vital for assessing the environmental impact of widespread chemical use. Although not directly linked, research methodologies and analytical techniques employed in the study of compounds like this compound can be adapted for paraben analysis. This aids in understanding their persistence, bioaccumulation, and potential risks to ecosystems (Haman et al., 2015).

Pharmacological Research

Chlorogenic Acid (CGA) research, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties, exemplifies the pharmacological relevance of studying compounds like this compound. Insights into CGA's mechanism of action and therapeutic potential can inspire similar research into the pharmacological applications of pyrazol-containing compounds, potentially leading to novel treatments for a variety of conditions (Naveed et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-2-9-10(3-5)4-6(8)7(11)12;/h2-3,6H,4,8H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUYCUDFDGECEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile](/img/structure/B3220600.png)

![2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol](/img/structure/B3220624.png)

![2-chloro-N-[(3-iodophenyl)methyl]-7H-purin-6-amine](/img/structure/B3220639.png)

![N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B3220649.png)